2-Aminomethyl adenosine
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Overview
Description
2-Aminomethyl adenosine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl adenosine typically involves the modification of adenosineThis can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. This would include the use of large-scale reactors and purification systems to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl adenosine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
2-Aminomethyl adenosine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 2-Aminomethyl adenosine involves its incorporation into cellular DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through the inhibition of key enzymes involved in DNA replication and repair. The compound targets specific molecular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
2-Aminomethyl adenosine is similar to other purine nucleoside analogs, such as fludarabine and cladribine. it has unique properties that make it particularly effective against certain types of cancer. For example, it has a higher affinity for specific enzymes involved in DNA synthesis, which enhances its anticancer activity .
List of Similar Compounds
- Fludarabine
- Cladribine
- Pentostatin
- Nelarabine
Properties
Molecular Formula |
C11H16N6O4 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2R,4R,5R)-2-[6-amino-2-(aminomethyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c12-1-5-15-9(13)6-10(16-5)17(3-14-6)11-8(20)7(19)4(2-18)21-11/h3-4,7-8,11,18-20H,1-2,12H2,(H2,13,15,16)/t4-,7+,8?,11-/m1/s1 |
InChI Key |
MJKYAVDZVJFLAO-PPNWTAOWSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)CN)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)CN)N |
Origin of Product |
United States |
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